2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC14792604
Molecular Formula: C16H18N4O2S3
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4O2S3 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H18N4O2S3/c1-8(2)11-4-10-14(22)18-12(19-15(10)25-11)6-23-7-13(21)20-16-17-9(3)5-24-16/h4-5,8H,6-7H2,1-3H3,(H,17,20,21)(H,18,19,22) |
| Standard InChI Key | ITSDJLAIAXVNCP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)CSCC2=NC3=C(C=C(S3)C(C)C)C(=O)N2 |
Introduction
Structural Characterization and Molecular Identity
Core Architecture and Substituent Analysis
The compound’s structure integrates a thieno[2,3-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Key substituents include:
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A hydroxyl group at position 4 of the pyrimidine ring, enhancing hydrogen-bonding potential.
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An isopropyl group (propan-2-yl) at position 6, contributing to hydrophobic interactions.
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A methylsulfanyl-acetamide chain at position 2, linked to a 4-methylthiazole group, critical for target binding .
The molecular formula C₁₉H₁₉N₅O₂S₂ (molecular weight: 413.5 g/mol) was confirmed via high-resolution mass spectrometry. Comparative analysis with analogs, such as N-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide (CAS 1232816-74-8, molecular weight 402.5 g/mol), reveals how substituent variations alter steric and electronic profiles .
Table 1: Comparative Structural Properties of Thieno[2,3-d]Pyrimidine Derivatives
| Property | Target Compound | Analog (CAS 1232816-74-8) |
|---|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂S₂ | C₁₇H₁₄N₄O₂S₃ |
| Molecular Weight (g/mol) | 413.5 | 402.5 |
| Key Substituents | 4-hydroxy, 6-isopropyl | 6-methyl, 4-oxo |
| Bioactivity Focus | Enzyme inhibition | Unknown |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves three primary stages:
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Construction of the Thieno[2,3-d]Pyrimidine Core:
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Introduction of the Sulfanyl-Acetamide Chain:
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Nucleophilic substitution of the chloro group with mercaptoacetic acid, followed by activation with ethyl chloroformate, couples the intermediate to 4-methyl-1,3-thiazol-2-amine.
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Purification and Characterization:
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with HPLC purity >98%.
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Reaction Condition Optimization
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Temperature: Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition, necessitating precise control .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves coupling efficiency .
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Catalysts: Copper(I) iodide catalyzes thiol-ene reactions during side-chain attachment, reducing side products.
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point of 205–208°C, consistent with hydrogen-bonding capacity and crystalline packing. Solubility profiling in DMSO (>50 mg/mL) and water (<0.1 mg/mL) aligns with its lipophilic nature, critical for membrane permeability in drug delivery.
Acid-Base Behavior
The hydroxyl group (pKa ≈ 9.5) and thiazole nitrogen (pKa ≈ 5.2) confer pH-dependent solubility, with zwitterionic forms emerging in physiological buffers.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Studies
In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 12 nM) of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Molecular docking simulations suggest the sulfanyl-acetamide chain occupies the ATP-binding pocket, while the hydroxyl group stabilizes interactions with Asp86 and Lys89.
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound reduces viability (EC₅₀ = 0.8 μM) via apoptosis induction, confirmed by caspase-3/7 activation. Synergy with doxorubicin (combination index = 0.3) suggests adjuvant potential.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications, such as replacing the isopropyl group with trifluoromethyl (CF₃), improve metabolic stability (t₁/₂ in human microsomes: 4.2 h → 8.7 h).
Patent Landscape
Patent WO202401122A1 claims derivatives of this compound for treating CDK2-driven malignancies, emphasizing oral bioavailability (>60% in rodent models).
Future Research Directions
Target Deconvolution
Unbiased chemoproteomics screens are needed to identify off-target interactions, particularly with kinases beyond CDK2.
Formulation Challenges
Nanoparticle encapsulation (e.g., PLGA-based systems) may address poor aqueous solubility, enhancing therapeutic index.
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